N1-(3,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Overview
Description
N1-(3,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a dimethylphenyl group, a phenylsulfonyl-substituted piperidine, and an oxalamide moiety, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step often involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2-chloropyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine to form 1-(phenylsulfonyl)piperidine.
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Attachment of the Dimethylphenyl Group: : The next step involves the introduction of the 3,4-dimethylphenyl group. This can be done through a Friedel-Crafts acylation reaction where 3,4-dimethylbenzoyl chloride reacts with the piperidine intermediate in the presence of a Lewis acid catalyst like aluminum chloride.
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Formation of the Oxalamide Moiety: : The final step is the formation of the oxalamide linkage. This can be achieved by reacting the intermediate with oxalyl chloride followed by the addition of an amine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenylsulfonyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the oxalamide moiety or the phenylsulfonyl group. Typical reducing agents include lithium aluminum hydride or sodium borohydride.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield a ketone, while reduction of the oxalamide moiety may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, N1-(3,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development studies.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might be leveraged to design prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, its incorporation into polymers or coatings could enhance their performance characteristics.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group could play a role in binding to target proteins, while the piperidine and oxalamide moieties might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N1-(3,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)acetamide: This compound is structurally similar but features an acetamide group instead of an oxalamide moiety.
N1-(3,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea: This compound has a urea group in place of the oxalamide moiety.
Uniqueness
N1-(3,4-dimethylphenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both the phenylsulfonyl and oxalamide groups could enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-17-11-12-19(16-18(17)2)25-23(28)22(27)24-14-13-20-8-6-7-15-26(20)31(29,30)21-9-4-3-5-10-21/h3-5,9-12,16,20H,6-8,13-15H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRBPIXRKYRWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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